Product packaging for 1-Fluoro-7-nitro-9h-fluorene(Cat. No.:CAS No. 343-38-4)

1-Fluoro-7-nitro-9h-fluorene

Cat. No.: B11955807
CAS No.: 343-38-4
M. Wt: 229.21 g/mol
InChI Key: CYDFXQLYRMDTJA-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Frameworks in Contemporary Chemical Science

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a versatile and robust building block in the synthesis of a wide array of organic molecules. researchgate.netresearchgate.net Its rigid and planar structure, combined with a variety of reactive sites, allows for extensive functionalization, leading to the development of novel materials and compounds with tailored properties. researchgate.netmarketresearchintellect.com The inherent photosensitivity and reactivity of the fluorene skeleton, particularly at the 9-position, have made it a cornerstone in the development of advanced materials. mdpi.com

Fluorene derivatives have found significant applications in materials science, particularly in the realm of organic electronics. Their excellent photoelectric properties, such as high fluorescence quantum yields and charge carrier mobility, make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. entrepreneur-cn.com The ability to modify the fluorene core allows for the tuning of their electronic and optical properties, enabling the creation of materials with specific functionalities. entrepreneur-cn.com

The Unique Role of Halogenated and Nitrated Fluorenes in Specialized Research Fields

The introduction of halogen and nitro groups onto the fluorene framework dramatically alters its electronic and chemical characteristics, opening up new avenues for research and application. Halogenation, the process of introducing one or more halogen atoms, can influence the molecule's crystal packing, electronic structure, and reactivity. nih.govresearchgate.net This has profound implications for the design of supramolecular assemblies and functional materials where precise control over intermolecular interactions is crucial. acs.org Halogenated fluorenes are also key intermediates in the synthesis of more complex molecules.

Similarly, the presence of a nitro group, a strong electron-withdrawing moiety, significantly impacts the electronic properties of the fluorene system. nih.gov This modification is pivotal in the creation of electron-deficient materials for various electronic applications. Nitroaromatic compounds, including nitrated fluorenes, are important precursors in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov The combination of halogen and nitro substituents on the fluorene scaffold results in compounds with a unique interplay of electronic effects, making them valuable probes and building blocks in medicinal chemistry and materials science. ontosight.ai

Scope and Research Imperatives for 1-Fluoro-7-nitro-9H-fluorene

This compound is a specific derivative that embodies the unique characteristics of both halogenated and nitrated fluorenes. The presence of a fluorine atom at the 1-position and a nitro group at the 7-position creates a distinct electronic environment within the molecule. Research on this compound is driven by the need to understand how this specific substitution pattern influences its physical and chemical properties.

The primary research imperatives for this compound include the exploration of its synthetic pathways, the characterization of its photophysical and electrochemical properties, and the investigation of its potential as a building block for more complex functional molecules. Understanding the structure-property relationships in this compound is crucial for the rational design of new materials with tailored electronic and optical characteristics for specialized applications. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structural features suggest significant potential in the development of novel organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FNO2 B11955807 1-Fluoro-7-nitro-9h-fluorene CAS No. 343-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343-38-4

Molecular Formula

C13H8FNO2

Molecular Weight

229.21 g/mol

IUPAC Name

1-fluoro-7-nitro-9H-fluorene

InChI

InChI=1S/C13H8FNO2/c14-13-3-1-2-11-10-5-4-9(15(16)17)6-8(10)7-12(11)13/h1-6H,7H2

InChI Key

CYDFXQLYRMDTJA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)F

Origin of Product

United States

Theoretical and Computational Investigations of 1 Fluoro 7 Nitro 9h Fluorene

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1-Fluoro-7-nitro-9H-fluorene are primarily dictated by the interplay between the fluorene (B118485) ring system and its fluoro and nitro substituents.

The introduction of substituents onto the fluorene core significantly alters its electronic structure. The nitro group at the 7-position is a strong electron-withdrawing group, which has a profound impact on the molecule's electronic properties. researchgate.net This effect is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The delocalization of the π-electrons across the fluorene system is perturbed by the nitro group, leading to a redistribution of electron density.

The combined effect of the electron-withdrawing nitro group and the fluoro group is anticipated to result in a molecule with a significant dipole moment and potential for intramolecular charge transfer (ICT) upon excitation. This push-pull nature, although with a weakly donating fluoro group, is a key characteristic of many functional dyes.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the properties of molecules like this compound. Various methods can be employed to investigate its geometry, energy, and conformational landscape.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of organic molecules. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or CC-pVDZ), can be employed to optimize the molecular geometry of this compound and calculate its ground-state energy. scielo.bracs.org For the related 2-chloro-7-nitro-9H-fluorene, DFT calculations have been used to optimize its geometry in the gas phase. scielo.br

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the fluorene core. Furthermore, DFT calculations can yield the energies of the HOMO and LUMO, the difference of which provides the HOMO-LUMO gap. This energy gap is a critical parameter for assessing the electronic excitation properties and reactivity of the molecule. For substituted fluorenes, the HOMO-LUMO gap is significantly influenced by the nature and position of the substituents.

Table 1: Predicted Effects of Substituents on Fluorene Electronic Properties (Qualitative)

SubstituentPositionEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Nitro (NO₂)7DecreaseDecreaseDecrease
Fluoro (F)1Slight DecreaseSlight DecreaseMinor Change

This table represents qualitative predictions based on the known electronic effects of these functional groups.

While the fluorene ring system is rigid, conformational analysis can be relevant for understanding the orientation of the nitro group and the behavior of the molecule in different environments. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods can be used for this purpose. rsc.org Ab initio methods provide a high level of theory but are computationally expensive, while semi-empirical methods are faster and suitable for larger systems, though with some compromise in accuracy.

For this compound, these methods could be used to investigate the rotational barrier of the nitro group and to confirm the most stable conformation. The planarity of the fluorene system simplifies the conformational space, making such calculations relatively straightforward.

Solvatochromic Behavior and Solvent Property Determination

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a phenomenon often observed in molecules with a significant change in dipole moment upon electronic excitation. The structurally related 2-fluoro-7-nitro-9H-fluorene (FNF) has been recognized as a solvatochromic probe used to determine solvent dipolarity/polarizability (SDP). scielo.brresearchgate.netscienceopen.com

Given the expected intramolecular charge transfer character of this compound, it is highly probable that this compound also exhibits solvatochromic behavior. The absorption and emission spectra of this molecule are expected to show a dependence on the polarity of the solvent. In polar solvents, the excited state, which is likely more polar than the ground state, would be stabilized, leading to a red shift (bathochromism) in the emission spectrum.

Theoretical Prediction of Solvent Dipolarity/Polarizability (SDP)

There are no available studies that provide a theoretical prediction of the Solvent Dipolarity/Polarizability (SDP) for this compound.

It is noteworthy that extensive research in this area has been conducted on its isomer, 2-Fluoro-7-nitro-9H-fluorene (FNF) . scielo.brresearchgate.net This compound, along with its homomorph 2-(N,N-dimethylamino)-7-nitro-9H-fluorene, is well-established as a solvatochromic probe used to experimentally and theoretically determine SDP values for various solvents. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), have been used to correlate the calculated frequencies of maximum absorption with experimental data for FNF across a wide range of solvents. scielo.brresearchgate.net However, this body of research does not extend to the 1-fluoro isomer.

Modeling Solute-Solvent Interactions and Solvation Effects

Specific computational models detailing the solute-solvent interactions and solvation effects of this compound were not found in the reviewed literature.

General computational methodologies exist for modeling these phenomena, such as using an external electric field or the Polarizable Continuum Model (PCM) to account for the effects of a solvent's macroscopic reaction field and specific solute-solvent interactions. While these methods are applied to a wide variety of molecules, their specific application to this compound has not been published. Research on related fluorene derivatives, such as 9-Bromo-2-fluoro-7-nitro-9H-fluorene, mentions interactions with molecular targets in biological systems, but does not provide detailed computational models of solvation.

Reaction Mechanism Elucidation via Computational Chemistry

No dedicated studies using computational chemistry to elucidate the reaction mechanisms of this compound have been identified.

Computational chemistry, particularly DFT calculations, is a powerful tool for investigating reaction pathways, transition states, and energy profiles. For instance, it has been applied to understand the concerted nucleophilic aromatic substitution (CSNAr) reactions of general fluoroarenes and the mechanism of action for related compounds like 9-Bromo-2-fluoro-7-nitro-9H-fluorene, which involves the bioreduction of the nitro group. acs.org However, these analyses have not been specifically performed for this compound.

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the atomic arrangement within the 1-Fluoro-7-nitro-9H-fluorene molecule.

Proton NMR (¹H NMR) spectroscopy for fluorene (B118485) derivatives provides critical information about the chemical environment of hydrogen atoms in the molecule. rsc.org In this compound, the aromatic region of the spectrum is complex due to the asymmetric substitution. The electron-withdrawing effects of the nitro group (at C7) and the fluorine atom (at C1) cause downfield shifts for adjacent protons. The protons on the fluorene backbone will appear as a series of multiplets. The two protons at the C9 position typically appear as a distinct singlet, although this can be influenced by the solvent and substitution. rsc.orgrsc.org For 9-substituted fluorenes, the chemical shifts of the aromatic protons are influenced by factors like the substituent's electronegativity and size. rsc.org

Expected ¹H NMR Data for this compound (Note: This is a generalized table based on typical values for substituted fluorenes. Actual experimental values may vary.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H9~4.0Singlet (s)
Aromatic Protons7.3 - 8.3Multiplets (m)

Carbon-13 NMR (¹³C NMR) is essential for confirming the carbon skeleton of this compound. The spectrum will display a distinct signal for each unique carbon atom. The presence of the fluorine atom introduces carbon-fluorine coupling (J-coupling), which can help in assigning the signals of the fluorinated ring. The carbon atom directly bonded to the fluorine (C1) will appear as a doublet with a large coupling constant. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. rsc.orgnih.gov The signal for the methylene (B1212753) carbon (C9) is typically found in the aliphatic region of the spectrum. rsc.orgchemicalbook.com

Expected ¹³C NMR Data for this compound (Note: This is a generalized table based on typical values for substituted fluorenes. Actual experimental values may vary.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C9~37
Aromatic Carbons110 - 150
C-FHigh ppm value within aromatic range, split into a doublet
C-NO₂High ppm value within aromatic range

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and powerful technique for analyzing fluorinated compounds, given that ¹⁹F is a 100% naturally abundant, spin ½ nucleus. nih.govacs.org For this compound, the ¹⁹F NMR spectrum is expected to show a single primary resonance, as there is only one fluorine atom in the structure. This signal's chemical shift provides information about the electronic environment of the fluorine atom. Aromatic fluorine substituents typically absorb in a range from -60 ppm to -172 ppm. researchgate.netlcms.cz The signal may appear as a multiplet due to coupling with neighboring protons (³JHF and ⁴JHF). man.ac.uk This technique is invaluable for confirming the presence and regiochemistry of fluorine substitution in the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, this technique is particularly useful for investigating its absorption properties and response to solvent polarity.

The UV-Vis absorption spectrum of fluorene derivatives is characterized by distinct bands corresponding to π→π* transitions. beilstein-journals.org In this compound, the presence of the electron-donating fluorene ring system and the electron-withdrawing nitro group creates a "push-pull" or donor-π-acceptor (D-π-A) system. This configuration often leads to the appearance of an intramolecular charge transfer (ICT) band at longer wavelengths (lower energy) in the spectrum. mdpi.comacs.org The position and intensity of this absorption band are sensitive to the surrounding solvent environment. beilstein-journals.orgresearchgate.net Studies on the closely related 2-Fluoro-7-nitro-9H-fluorene (FNF) show absorption maxima that shift based on the solvent's properties. scielo.brresearchgate.net

UV-Vis Absorption Maxima (λₘₐₓ) for the Related Compound 2-Fluoro-7-nitro-9H-fluorene (FNF) in Various Solvents scielo.brresearchgate.net

Solventλₘₐₓ (nm)
n-Hexane339
Cyclohexane340
Carbon Tetrachloride344
Toluene346
Benzene347
Diethyl Ether345
Tetrahydrofuran (B95107) (THF)348
Acetone349
Acetonitrile (B52724)349
Dimethyl Sulfoxide (DMSO)352
Methanol349
Ethanol348

Solvatochromism is the phenomenon where a substance changes color in response to a change in solvent polarity. ijcce.ac.irijcce.ac.ir Compounds with a significant change in dipole moment between their ground and excited states, such as D-π-A molecules like this compound, often exhibit strong solvatochromism. The ICT band shows a bathochromic (red) shift as the polarity of the solvent increases. This is because more polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for the electronic transition. beilstein-journals.org

The similar compound, 2-Fluoro-7-nitro-9H-fluorene, along with its analogues like 2-Chloro-7-nitro-9H-fluorene, are used as probes to determine solvent properties like dipolarity and polarizability due to their pronounced solvatochromic behavior. scielo.brresearchgate.netresearchgate.net It is expected that this compound would also be a valuable compound for such studies, allowing for the characterization of solvent environments based on its UV-Vis spectral shifts. acs.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For this compound (molar mass: 229.21 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 229. beilstein-journals.orgbldpharm.com

The fragmentation of the molecular ion is influenced by the structural features of the molecule, namely the fluorene backbone and the fluoro and nitro substituents. The study of fragmentation pathways for nitroaromatic compounds and other fluorene derivatives provides a basis for predicting the fragmentation of this compound. frontiersin.orgnist.govfluorine1.ru Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group or its components. fluorine1.ru

Key fragmentation steps would likely include:

Loss of NO₂: A primary fragmentation pathway is often the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 amu. This would result in a fragment ion at m/z 183.

Loss of NO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO) (30 amu), often following a rearrangement, to yield a fragment at m/z 199.

Loss of Oxygen: The molecular ion may also lose an oxygen atom to form an [M-O]⁺ fragment ion at m/z 213.

Loss of Fluorine: The C-F bond can also cleave, leading to the loss of a fluorine radical (•F) (19 amu), resulting in a fragment at m/z 210.

Further fragmentation of the fluorene ring system itself can also occur, leading to smaller charged fragments. frontiersin.org The precise fragmentation pattern and the relative abundance of each fragment ion provide a characteristic fingerprint for the molecule's identification.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Mass-to-Charge Ratio (m/z) Neutral Loss Formula of Neutral Loss
[C₁₃H₈FNO₂]⁺229--
[C₁₃H₈FO]⁺199•NONitric Oxide
[C₁₃H₈FN]⁺183O₂Dioxygen
[C₁₃H₈F]⁺183•NO₂Nitrogen Dioxide
[C₁₃H₈NO₂]⁺210•FFluorine Radical

Advanced Spectroscopic Techniques

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules. nih.gov Key parameters derived from this technique are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com The lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. researchgate.net

The quantum yield is typically measured using a comparative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine 6G, under identical experimental conditions. nih.govhoriba.comresearchgate.net

Table 2: Illustrative Photophysical Data for Related Fluorene Derivatives

Compound Quantum Yield (ΦF) Solvent Notes
(7-Benzothiazol-2-yl-9,9-didecylfluoren-2-yl)-diphenylamineHigh-Fluorene derivatives can be highly fluorescent. researchgate.net
Halogenated BODIPY Dyes0.04 - 0.51EthanolHeavy atoms (like bromine or iodine) can decrease ΦF due to enhanced intersystem crossing. rsc.org
UDBF (Dibenzofuran-labeled Deoxyuridine)0.07DioxaneHeteroatom inclusion in the fluorene core can diminish fluorescence yield compared to the parent fluorene fluorophore. nih.gov

Note: This table provides examples from related compounds to illustrate the range of properties and is not data for this compound.

Time-resolved spectroscopy encompasses a suite of techniques used to study the evolution of a molecule's excited states on very short timescales, from picoseconds to femtoseconds. wikipedia.org These methods, including time-resolved fluorescence and transient absorption spectroscopy, are crucial for understanding the dynamic processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and solvent relaxation. wikipedia.orgsci-hub.st

Upon photoexcitation, the substituents on the fluorene ring of this compound will heavily influence its excited-state dynamics. The electron-withdrawing nitro group can promote fast intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), a process that often competes with fluorescence and reduces its lifetime. capes.gov.br Studies on related molecules like 2-amino-7-nitrofluorene (B16417) have used femtosecond transient absorption to observe the spectral evolution, revealing complex dynamics including solvation and twisting of the nitro group in the excited state. sci-hub.st

In a typical experiment, a sample is excited with an ultrashort laser pulse (pump pulse), and the subsequent changes in its emission or absorption are monitored with a second, time-delayed pulse (probe pulse). wikipedia.org By varying the delay time between the pump and probe pulses, a "movie" of the excited-state relaxation pathways can be constructed, revealing the lifetimes of transient species and the rates of different photophysical processes. frontiersin.org

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound has not been found in the surveyed literature, studies on numerous other fluorene derivatives, such as 2,4,5,7-tetranitrofluorene, have been reported. researchgate.net The results of such an analysis are typically reported as a set of crystallographic parameters that define the unit cell of the crystal and the coordinates of each atom within it.

Table 3: Typical Data Obtained from X-ray Crystallography

Parameter Description
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)The dihedral angles that describe the conformation of the molecule.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and open column chromatography are standard methods used for fluorene derivatives. oup.comscielo.bruw.edu.pl

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. For nitrofluorene derivatives, silica (B1680970) gel is a common stationary phase. scielo.brmdpi.com The compound is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and ethyl acetate. mdpi.cominforang.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical technique for separating, identifying, and quantifying components in a mixture. oup.comasm.org It can be used to assess the purity of this compound. Both normal-phase and reversed-phase HPLC can be employed.

In normal-phase HPLC , a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane/chloroform). oup.com

In reversed-phase HPLC , a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., acetonitrile/water). asm.org

Detection is commonly achieved using a UV detector, as the fluorene ring system is strongly UV-absorbing. oup.cominforang.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical Chromatographic Conditions for Fluorene Derivative Analysis

Technique Stationary Phase Mobile Phase (Eluent) Detection Purpose
Column ChromatographySilica GelHexane / Ethyl AcetateTLC / UVPurification mdpi.cominforang.com
Normal-Phase HPLCPorasil / Corasil II (Silica)Chloroform / HexaneUV (254 nm)Purity Assessment, Separation oup.com
Reversed-Phase HPLCC18 Octadecyl SilaneAcetonitrile / Water (gradient)UV (Diode Array)Purity Assessment, Separation asm.org
Gas Chromatography (GC)DC-200-Flame Ionization (FID), Mass Spectrometry (MS)Purity Assessment, Identification oup.comasm.org

Advanced Research Applications of 1 Fluoro 7 Nitro 9h Fluorene

Probes for Solvent Environment Characterization

There is no specific literature available detailing the use of 1-Fluoro-7-nitro-9H-fluorene for the characterization of solvent environments. Research in this area has utilized other substituted fluorene (B118485) molecules.

No studies were found that employ this compound to quantify solvent dipolarity and polarizability. The closely related isomer, 2-Fluoro-7-nitro-9H-fluorene, has been used in conjunction with other compounds to determine the Solvent Dipolarity/Polarizability (SDP) parameter. These studies form the basis for understanding how solvent environments interact with push-pull fluorene systems, but the specific photophysical properties and solvatochromic response of the 1-fluoro isomer remain undocumented in the available scientific literature.

The development of solvatochromic scales requires well-characterized probe molecules whose spectroscopic properties (e.g., absorption or emission maxima) show a strong and predictable dependence on solvent polarity. While various nitro-substituted fluorene derivatives have been investigated for this purpose, there is no evidence of this compound being used to establish or contribute to any such scales.

Contributions to Organic Electronic Materials

The fluorene core is a fundamental building block in the design of materials for organic electronics due to its rigid, planar structure, high thermal stability, and excellent photoluminescence efficiency. mdpi.com Numerous derivatives have been synthesized and tested in various devices. However, there are no specific reports on the synthesis or application of this compound in this context.

Fluorene-based polymers and small molecules are widely explored for use in the active layer of organic solar cells. chalmers.sersc.org The electron-withdrawing nature of the nitro group and the electronic influence of the fluorine atom could theoretically make this compound a candidate for an acceptor material or a component in a donor-acceptor polymer. Nevertheless, no published research has investigated its potential or performance in OPV devices.

Fluorene derivatives are renowned for their application as blue-emitting materials in OLEDs, valued for their high efficiency and color purity. mdpi.comrsc.org The specific substitution pattern of this compound would significantly influence its emission wavelength and charge transport properties. Without experimental data, its suitability and performance characteristics as an emitter or host material in OLEDs remain unknown.

The incorporation of fluorene units into conjugated polymer backbones is a common strategy for developing efficient charge transport materials. The properties of such polymers are highly dependent on the substituents of the fluorene monomer. There is no information available on the polymerization of this compound or the charge transport properties of any resulting polymeric systems.

Studies on Halogen Effects in Chemical Reactions and Material Science

The presence of the fluorine atom at the 1-position of this compound significantly influences its reactivity and physical properties, a subject of considerable interest in chemical and materials science research. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can dramatically alter the electronic landscape of the fluorene ring system.

In the context of chemical reactions, the fluorine substituent can have a profound effect on nucleophilic aromatic substitution reactions. nih.gov Generally, a fluorine atom located ortho to a leaving group can have a variable activating influence, while a fluorine atom in the para position is slightly deactivating, and one in the meta position is activating. nih.gov These effects are attributed to the polar influences exerted by the fluorine atom. nih.gov Research in this area helps in understanding and predicting the outcomes of reactions involving fluorinated aromatic compounds, which is crucial for designing new synthetic pathways and functional molecules.

The unique properties imparted by fluorine substitution are also harnessed in material science. The incorporation of fluorine or fluorinated moieties into organic compounds is a powerful tool for discovering new chemical entities with unique physical, chemical, and biological properties. nih.gov These properties can include enhanced thermal stability, altered electronic characteristics, and modified intermolecular interactions, which are critical for the development of advanced materials such as organic light-emitting diodes (OLEDs) and specialized polymers.

Key Research Findings on Halogen Effects:

Research AreaInfluence of Fluorine SubstitutionReference
Nucleophilic Aromatic SubstitutionVariable activating effect at the ortho position, slight deactivating effect at the para position, and activating effect at the meta position. nih.gov
Material PropertiesCan enhance thermal stability, alter electronic characteristics, and modify intermolecular interactions. nih.gov
Fluoroalkylation ReactionsCan lead to new reactivities and transformations not achievable with non-fluorinated counterparts. nih.gov

Intermediates in Complex Organic Synthesis

Fluorene and its derivatives are recognized as important building blocks and intermediates in the field of organic synthesis. researchgate.net Their rigid, planar structure and versatile reactivity make them ideal starting materials for the construction of more complex molecules, including pharmaceuticals, organic dyes, and materials for electronic applications. researchgate.net

This compound, with its strategically placed functional groups, serves as a valuable intermediate. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atom can also participate in various coupling reactions or be used to tune the electronic properties of the final product. For instance, the synthesis of related compounds like 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene highlights the utility of halogenated and nitrated fluorenes as key intermediates in multi-step synthetic sequences. nih.gov The synthesis of thermally stable chromophores based on fluorene derivatives often starts from precursors like 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, demonstrating the importance of such intermediates in creating functional materials. nccoast.org

Examples of Fluorene Derivatives as Synthetic Intermediates:

Precursor CompoundSynthetic ApplicationReference
2-bromo-9,9-dimethyl-7-nitro-9H-fluoreneSynthesis of thermally stable chromophores for nonlinear optics. nccoast.org
9H-FluorenesAerobic oxidation to 9-fluorenones, which are important building blocks. researchgate.net
2,7-dibromofluoreneIntermediate in the synthesis of more complex fluorene-based structures. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) Processes

The donor-acceptor architecture of this compound, where the fluorene ring system can act as an electron donor and the nitro group as a potent electron acceptor, makes it an excellent candidate for studying intramolecular charge transfer (ICT) processes. dioxin20xx.org The presence of donor-acceptor substituents on the fluorene structure facilitates these ICT processes. dioxin20xx.org

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the fluorene moiety, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the nitro group. This charge transfer results in a highly polarized excited state with a large dipole moment. The study of ICT is fundamental to understanding the photophysical properties of many organic materials used in optoelectronics.

Research on related fluorene derivatives with donor-acceptor motifs has shown that ICT can lead to significant changes in their absorption and emission spectra, often resulting in solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov The investigation of ICT in molecules like this compound provides insights into the design of novel materials with tailored photophysical properties for applications such as fluorescent probes and nonlinear optical materials.

Sensors and Detection Methodologies

The unique photophysical properties of fluorene derivatives, particularly their strong fluorescence, have led to their extensive use in the development of chemical sensors.

Fluorene-based fluorescent polymers and small molecules have been successfully employed for the sensitive and selective detection of nitroaromatic compounds, which are common components of explosives. dioxin20xx.orgacs.org The detection mechanism often relies on fluorescence quenching. When the electron-deficient nitroaromatic analyte interacts with the electron-rich fluorene sensor, the fluorescence of the sensor is "turned off" or quenched. dioxin20xx.org This quenching can occur through various mechanisms, including photoinduced electron transfer (PET) from the excited state of the fluorene to the nitroaromatic compound.

The high sensitivity of these sensors allows for the detection of trace amounts of nitroaromatics. For example, some fluorene-based sensors have demonstrated detection limits in the parts-per-trillion (ppt) range for analytes like picric acid. dioxin20xx.org

Fluorescence-based techniques are powerful tools for studying molecular interactions. The intrinsic fluorescence of fluorene derivatives can be modulated by their binding to other molecules. These changes in fluorescence intensity, lifetime, or polarization can be used to quantify binding events.

Fluorescence polarization (FP) is a common technique used to monitor binding. When a small fluorescent molecule like a fluorene derivative binds to a larger molecule, its tumbling rate in solution decreases, leading to an increase in the polarization of its emitted fluorescence. This principle can be applied to develop assays for a wide range of molecular interactions, such as those between proteins and small molecules.

Environmental Fate and Transport Research

The environmental fate and transport of this compound are governed by a combination of its chemical properties, which are influenced by the fluorene backbone, the nitro group, and the fluorine atom. While specific studies on this exact compound are limited, its environmental behavior can be inferred from research on related nitroaromatic and fluorinated aromatic compounds.

Nitroaromatic compounds are primarily of anthropogenic origin and their introduction into the environment has raised concerns due to their potential toxicity and persistence. nih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation. nih.gov However, they can be subject to various transformation processes. Photodegradation is a potential pathway for the breakdown of nitroaromatics in the presence of sunlight. nih.govacs.org Biodegradation of nitroaromatic compounds by microorganisms has also been observed, with some bacteria and fungi capable of transforming or even mineralizing them. nih.gov The metabolism of 2-nitrofluorene (B1194847) has been studied in biological systems, indicating that metabolic pathways exist for such compounds. nih.govsigmaaldrich.com

The presence of the fluorine atom can further influence the environmental behavior of the molecule. Fluorinated organic compounds exhibit unique properties, including high stability due to the strength of the carbon-fluorine bond. dioxin20xx.org This stability can contribute to their persistence in the environment. researchgate.net The transport of fluorinated compounds in the environment is a complex process, with potential for atmospheric transport and partitioning between different environmental compartments such as soil, water, and air. dioxin20xx.orgnih.gov

Sorption to soil and sediment is a key process affecting the mobility of organic pollutants. For nitroaromatic compounds, sorption is often controlled by the soil organic matter content, with potential for π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures in the organic matter. nih.govwitpress.com The mobility of fluorinated compounds in soil is also a subject of ongoing research, with interactions with soil components playing a crucial role. researchgate.net

Key Processes in the Environmental Fate of Related Compounds:

ProcessDescriptionRelevance to this compound
Photodegradation Breakdown of the molecule by sunlight.The nitroaromatic structure suggests susceptibility to photodegradation. nih.govacs.org
Biodegradation Transformation or breakdown by microorganisms.Bacteria and fungi are known to degrade nitroaromatic compounds. nih.gov
Sorption Adhesion to soil and sediment particles.The nitroaromatic moiety likely promotes sorption to soil organic matter. nih.govwitpress.com
Transport Movement through air, water, and soil.The fluorinated nature of the compound could influence its transport potential. dioxin20xx.orgnih.gov
Persistence Resistance to degradation.The strong C-F bond and stable aromatic system may contribute to environmental persistence. nih.govresearchgate.net

Stability in Environmental Matrices

The environmental persistence of the chemical compound this compound is a significant area of research, largely due to the inherent stability of its core structure and functional groups. While specific degradation studies on this exact molecule are not extensively documented in publicly available literature, its environmental fate can be inferred from the behavior of structurally related compounds, namely fluoroaromatics and nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

The presence of a fluorine atom on the aromatic ring is a key determinant of the molecule's stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to both biotic and abiotic degradation. wikipedia.orgwikipedia.org This inherent strength means that organofluorine compounds often persist in the environment. wikipedia.orgwikipedia.orgsocietechimiquedefrance.fr Microbial degradation of fluoroaromatics is particularly challenging, as cleavage of the C-F bond is an energetically demanding process for microbial enzymes. researchgate.net While some microorganisms have been shown to be capable of defluorination, the process is often slow and requires specific metabolic pathways. researchgate.netnih.gov

The nitro-PAH character of this compound also contributes to its environmental stability. Nitro-PAHs are recognized as persistent environmental pollutants. nih.gov They are introduced into the environment through incomplete combustion processes and can also be formed in the atmosphere from parent PAHs. case.eduproquest.comaaqr.org The primary natural removal mechanism for many nitro-PAHs is photochemical degradation. case.edu However, in soil and sediment where light penetration is limited, their persistence is expected to be significantly higher. researchgate.net Biodegradation of nitro-PAHs by indigenous microorganisms can occur, but it is often a slow process. nih.govresearchgate.net

The combined presence of both a fluoro and a nitro group on the fluorene backbone likely results in a compound with considerable environmental persistence. The fluorene structure itself, a polycyclic aromatic hydrocarbon, is inherently stable. The addition of the highly stable C-F bond and the recalcitrant nitro group would be expected to create a molecule that is resistant to degradation in various environmental matrices, including soil, water, and sediments.

Table 1: Factors Influencing the Environmental Stability of this compound

Structural Feature Implication for Environmental Stability
Fluoro Group The high strength of the carbon-fluorine bond imparts significant resistance to chemical and biological degradation. wikipedia.orgwikipedia.org
Nitro Group Nitro-PAHs are known for their persistence in the environment, with slow biodegradation rates. nih.gov
Fluorene Backbone As a polycyclic aromatic hydrocarbon (PAH), the core structure is inherently stable and resistant to degradation.
Combined Effect The presence of multiple recalcitrant functional groups suggests a high degree of overall environmental persistence.

Bioaccumulation Potential in Ecosystems

The potential for this compound to bioaccumulate in ecosystems is a critical aspect of its environmental risk profile. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure and accumulates at a concentration higher than that in the surrounding medium. The lipophilic (fat-loving) nature of a compound is a key indicator of its potential to bioaccumulate in the fatty tissues of organisms.

The fluorene backbone of this compound is a hydrocarbon structure, which is inherently lipophilic. The addition of a halogen, in this case, fluorine, generally increases the lipophilicity of an organic molecule. Halogenated organic compounds are a class of chemicals well-known for their persistence and potential for bioaccumulation. nih.govnih.govepa.gov Similarly, nitro-PAHs have been identified as having the potential to bioaccumulate. nih.govresearchgate.net

Once in the environment, persistent and lipophilic compounds like this compound can enter the food chain. Aquatic and soil-dwelling organisms can absorb the compound from their environment. These organisms are then consumed by predators, leading to the transfer and potential biomagnification of the compound at higher trophic levels. mdpi.com This process can result in progressively higher concentrations of the chemical in organisms at the top of the food chain. The persistence of many organofluorine compounds contributes to their potential to bioaccumulate in wildlife. wikipedia.org

Table 2: Predicted Bioaccumulation Profile of this compound

Property Predicted Characteristic Rationale
Lipophilicity High The fluorene hydrocarbon structure is inherently lipophilic, and the presence of a halogen (fluorine) and a nitro group is expected to enhance this property.
Bioaccumulation Potential High Based on the properties of related halogenated organic compounds and nitro-PAHs, which are known to be persistent and bioaccumulative. researchgate.netnih.gov
Biomagnification Potential Possible As a persistent and bioaccumulative substance, there is a risk of biomagnification through the food chain, leading to higher concentrations in top predators. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of specifically substituted fluorene (B118485) derivatives like 1-Fluoro-7-nitro-9H-fluorene often relies on multi-step classical methods which can be inefficient and generate significant waste. Future research is poised to focus on more elegant and sustainable synthetic strategies.

Catalytic C-H Functionalization: A primary goal is the development of regioselective C-H activation and functionalization methods. Palladium-catalyzed dehydrogenative cyclization, for instance, has been used to create fluorenone derivatives from benzophenones. acs.org Adapting such catalytic systems could allow for the direct and atom-economical construction of the fluorene core with predefined substitution patterns. Similarly, copper-catalyzed methods, which utilize a "borrowing hydrogen" mechanism, are emerging as a green alternative for alkylating fluorene at the C9 position using alcohols. rsc.orgrsc.org Research into regioselective catalytic nitration and fluorination of a pre-formed fluorene skeleton is a key area of development.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. Future pathways aim to minimize the use of hazardous reagents and solvents. Research into performing nitration reactions in water, potentially using solid-supported catalysts or microwave assistance, offers a more environmentally benign alternative to traditional mixed-acid nitrations. researchgate.netnih.govsemanticscholar.org Catalyst-free reactions in water for C-C bond formation by displacing nitro groups are also being explored. nih.gov The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, will be crucial for improving efficiency and reducing waste in the production of complex molecules like this compound. nih.govscribd.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H Functionalization High atom economy, reduced steps, regioselectivity.Development of catalysts for direct, selective nitration and fluorination.
Sustainable C-N Bond Formation Use of renewable feedstocks (e.g., alcohols), reduced byproducts.Designing catalysts for direct amination/nitration using greener nitrogen sources. mdpi.comdntb.gov.ua
Green Solvents & Conditions Reduced environmental impact, improved safety.Water-based nitration, microwave-assisted synthesis, solid-state reactions. researchgate.net

Exploration of New Spectroscopic Probes and Sensing Platforms

The fluorene moiety is renowned for its strong blue fluorescence, a property that is highly sensitive to its chemical environment and substitution pattern. elsevierpure.com The introduction of both fluoro and nitro groups is expected to significantly modulate these photophysical properties, opening doors for new sensing applications.

Ion and Analyte Sensing: Fluorene derivatives have been successfully engineered into highly sensitive and selective fluorescent probes for detecting metal ions, such as Zn²⁺. acs.orgnih.govacs.orgfrontiersin.orgnih.gov The sensing mechanism often involves chelation-induced changes in the intramolecular charge transfer (ICT) character of the molecule. The electron-deficient nature of the this compound core could be harnessed to create probes for specific anions or electron-rich analytes, where binding would perturb the electronic structure and result in a measurable change in fluorescence.

Potential ApplicationUnderlying PrincipleResearch Direction
Solvatochromic Probes Intramolecular Charge Transfer (ICT) sensitive to solvent polarity.Characterization of absorption/emission shifts in diverse solvents; correlation with solvent parameters. acs.org
Metal Ion Sensors Chelation-enhanced or -quenched fluorescence.Incorporation of specific metal-binding moieties onto the fluorene scaffold. acs.orgnih.govacs.org
Anion/Analyte Sensors Modulation of the electron-deficient core upon binding.Design of receptors to interact with target analytes, leading to fluorescence turn-on/off or ratiometric response.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the structure-property relationships of functional molecules. mdpi.com These tools are essential for predicting the behavior of this compound and guiding the rational design of new materials.

Predicting Electronic and Photophysical Properties: DFT calculations can accurately model the molecular orbitals (HOMO and LUMO) of this compound. This allows for the prediction of its electronic band gap, ionization potential, and electron affinity—key parameters for its use in electronic devices. TD-DFT calculations can further predict its absorption and emission spectra, as well as the nature of its excited states (e.g., ICT character). researchgate.net Such studies can elucidate the combined effects of the fluorine and nitro substituents on its photophysical properties and explain observed phenomena like solvatochromism. researchgate.net

Modeling Intermolecular Interactions: In the solid state, the performance of organic materials is heavily dependent on how molecules pack and interact with each other. Computational modeling can be used to predict the crystal packing of this compound and analyze the intermolecular forces at play, such as π-π stacking and hydrogen bonding. These models can help predict charge transport pathways and rationalize the performance of materials in devices like organic field-effect transistors (OFETs). bohrium.com

Integration into Next-Generation Organic Functional Materials

The unique electronic characteristics imparted by the fluoro and nitro groups make this compound a promising building block for a new generation of organic functional materials.

Organic Electronics: The strong electron-withdrawing nature of the nitro group suggests that derivatives of this compound could function as n-type organic semiconductors. rsc.org Fluorination is also a known strategy to lower HOMO/LUMO energy levels, which can improve electron injection and enhance air stability. researchgate.net The combination of these features makes this compound a prime candidate for use in OFETs, either as the active channel material or as a component in donor-acceptor copolymers. Furthermore, its integration into acceptor–donor–acceptor (A–D–A) type non-fullerene acceptors for organic photovoltaics is a promising avenue, as nitrofluorenes have been shown to create tunable electron-withdrawing end-groups. rsc.org

Nonlinear Optical (NLO) Materials: Molecules with a strong push-pull electronic structure (D-π-A) can exhibit large second-order nonlinear optical responses. nih.gov By functionalizing the this compound core with a strong electron-donating group, it is possible to create novel chromophores. researchgate.net The inherent asymmetry and strong acceptor character of the core could lead to materials with high hyperpolarizability, suitable for applications in electro-optic modulators and other photonic devices.

Emissive Materials for OLEDs: While the nitro group can sometimes quench fluorescence, its powerful electron-accepting nature can be used to tune the emission color in fluorene-based copolymers for organic light-emitting diodes (OLEDs). acs.org20.210.105 By carefully designing copolymers that incorporate the this compound unit, it may be possible to create stable and efficient emitters, potentially in the blue or green regions of the spectrum, leveraging the stability enhancements offered by fluorination. uni-frankfurt.demdpi.com

Q & A

Q. What are the established synthetic routes for 1-Fluoro-7-nitro-9H-fluorene, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves sequential nitration and fluorination. Nitration of fluorene derivatives is achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (50–60°C) to favor substitution at the 7-position . Fluorination can follow via halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorinating agents (e.g., Selectfluor®) . Regioselectivity is ensured by steric and electronic directing effects: the nitro group at C7 deactivates the ring, directing fluorine to the C1 position. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
    ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., deshielding at C1-F and C7-NO₂). ¹⁹F NMR (δ ~ -110 to -120 ppm) verifies fluorine incorporation .
  • IR Spectroscopy :
    Stretching frequencies for NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-F (~1250 cm⁻¹) .
  • Mass Spectrometry :
    High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical [M+H]⁺ = 270.08) and fragmentation patterns .

Q. What physicochemical properties influence experimental design for handling this compound?

  • Methodological Answer : Key properties include:
  • Solubility : Limited in water; soluble in DMF, DMSO, or dichloromethane. Pre-dissolve in DMSO for biological assays .
  • Stability : Sensitive to UV light due to nitro groups. Store in amber vials under inert gas .
  • Thermal Decomposition : Onset at ~250°C (TGA data). Avoid high-temperature reactions unless inert conditions are maintained .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselective synthesis of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Simulate nitration/fluorination energetics to determine kinetic vs. thermodynamic control .
  • Validate computational results with experimental yields and spectroscopic data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR with X-ray crystallography (if single crystals are obtainable) to confirm substituent positions .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to distinguish NO₂ resonance splitting in ¹H NMR .
  • Dynamic Effects : Assess temperature-dependent NMR to rule out conformational exchange broadening .

Q. How can researchers design experiments to analyze electronic properties for optoelectronic applications?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure HOMO/LUMO levels (e.g., E₀ₓ = +1.2 V vs. Ag/AgCl for oxidation) .
  • UV-Vis Spectroscopy : Analyze λₐ₆ₛ (e.g., ~350 nm) and calculate bandgap (TD-DFT) for OLED/photovoltaic potential .
  • Charge Transport Studies : Fabricate thin films via spin-coating and measure mobility using space-charge-limited current (SCLC) models .

Q. What methodologies address low yields in large-scale synthesis?

  • Methodological Answer :
  • Catalytic Optimization : Screen Pd/C or Cu catalysts for nitro reduction side reactions .
  • Flow Chemistry : Improve heat/mass transfer for exothermic nitration steps .
  • Byproduct Recycling : Use column chromatography or recrystallization (ethanol/water) to recover unreacted fluorene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.